molecular formula C6H8N2O2 B8720710 Uracel, 3-ethyl- CAS No. 5148-09-4

Uracel, 3-ethyl-

Cat. No. B8720710
Key on ui cas rn: 5148-09-4
M. Wt: 140.14 g/mol
InChI Key: JBNOCTYRKGYYBW-UHFFFAOYSA-N
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Patent
US06025361

Procedure details

13.47 g (40 mM) of 6-amino-1-(4-chlorobenzyl)-5-isobutyrylaminouracil were dissolved in 130 ml of DMF, treated at 5° C. with 4.57 g (40.8 mM) potassium t-butoxide and after dissolution, 3.28 ml (44 mM) of ethyl bromide added. After 3 hours, another 1.14 g of t-BuOK and 1.64 ml of ethyl bromide were added. After a further 1.5 hours, 1.64 ml of ethyl bromide was supplemented. After a total of 22 hours, the solution was neutralized with 1N HCl to pH 7 and the solvents evaporated in vacuo. The residue was taken up in dichloromethane-water and the organic phase collected giving 17.66 of crude 3-ethyl uracil, which was dissolved in 17.6 ml of 1N NaOH and heated under reflux for 1 hour. The solution was treated twice with 1 g of charcoal, filtered and neutralized with 5N HCl to pH 7. The solid was diluted with water, collected, and dried. The crude material was recrystallized from methanol to give 7.42 g (49.2%) of 3-(4-chlorobenzyl)-1-ethyl-8-isopropyl-xanthine, mp 221-2° C.
Name
6-amino-1-(4-chlorobenzyl)-5-isobutyrylaminouracil
Quantity
13.47 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Quantity
3.28 mL
Type
reactant
Reaction Step Three
Quantity
1.14 g
Type
reactant
Reaction Step Four
Quantity
1.64 mL
Type
reactant
Reaction Step Four
Quantity
1.64 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[N:7]([CH2:8][C:9]2C=CC(Cl)=CC=2)[C:6](=[O:16])[NH:5][C:4](=O)[C:3]=1NC(=O)C(C)C.CC(C)([O-:27])C.[K+].C(Br)C.Cl>CN(C=O)C>[CH2:8]([N:7]1[C:2](=[O:27])[CH:3]=[CH:4][NH:5][C:6]1=[O:16])[CH3:9] |f:1.2|

Inputs

Step One
Name
6-amino-1-(4-chlorobenzyl)-5-isobutyrylaminouracil
Quantity
13.47 g
Type
reactant
Smiles
NC1=C(C(NC(N1CC1=CC=C(C=C1)Cl)=O)=O)NC(C(C)C)=O
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.57 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
3.28 mL
Type
reactant
Smiles
C(C)Br
Step Four
Name
Quantity
1.14 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
1.64 mL
Type
reactant
Smiles
C(C)Br
Step Five
Name
Quantity
1.64 mL
Type
reactant
Smiles
C(C)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
WAIT
Type
WAIT
Details
After a further 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After a total of 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the organic phase collected

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)N1C(NC=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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